molecular formula C11H13NO B8652003 2-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 146737-70-4

2-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B8652003
M. Wt: 175.23 g/mol
InChI Key: FXUUGDVQYOENBV-UHFFFAOYSA-N
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Patent
US05750524

Procedure details

Suspended in 400 ml of tetrahydrofuran were 8.77 g (0.23 mol) of lithium aluminum hydride, and a suspension of 27.8 g (0.160 mol) of (indan-2-yl)acetamide in 100 ml of tetrahydro-furan was added under chilling with ice water. After stirring for 30 minutes at room temperature, the suspension mixture was refluxed for 5 hours. While chilling with ice water, 9 ml of water, 9 ml of 15% sodium hydroxide and 26 ml of water were added dropwise in that order to decompose excess of the reagents. Solids were separated by filtration, and the filtrate was concentrated, thereby obtaining 26.1 g of an oily substance. Yield: 100%.
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH:8]1[CH2:16][C:17]([NH2:19])=O.O.[OH-].[Na+]>O1CCCC1>[CH2:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:7][CH:8]1[CH2:16][CH2:17][NH2:19] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension mixture was refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
were added dropwise in that order
CUSTOM
Type
CUSTOM
Details
Solids were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 26.1 g of an oily substance

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1C(CC2=CC=CC=C12)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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